Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17796641
InChI: InChI=1S/C8H7BrN4O2/c1-15-6(14)4-5-11-12-8-7(9)10-2-3-13(5)8/h2-3H,4H2,1H3
SMILES:
Molecular Formula: C8H7BrN4O2
Molecular Weight: 271.07 g/mol

Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate

CAS No.:

Cat. No.: VC17796641

Molecular Formula: C8H7BrN4O2

Molecular Weight: 271.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate -

Specification

Molecular Formula C8H7BrN4O2
Molecular Weight 271.07 g/mol
IUPAC Name methyl 2-(8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)acetate
Standard InChI InChI=1S/C8H7BrN4O2/c1-15-6(14)4-5-11-12-8-7(9)10-2-3-13(5)8/h2-3H,4H2,1H3
Standard InChI Key ODTMYMBHDIQFIH-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=NN=C2N1C=CN=C2Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 2-{8-bromo- triazolo[4,3-a]pyrazin-3-yl}acetate (C₈H₇BrN₄O₂) features a bicyclic framework comprising a triazole ring fused to a pyrazine moiety. The bromine substituent at the 8th position and the methyl acetate group at the 3rd position introduce steric and electronic modifications that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₇BrN₄O₂
Molecular Weight271.07 g/mol
IUPAC Namemethyl 2-(8-bromo- triazolo[4,3-a]pyrazin-3-yl)acetate
Canonical SMILESCOC(=O)CC1=NN=C2N1C=CN=C2Br
InChIKeyODTMYMBHDIQFIH-UHFFFAOYSA-N

The planar triazolo-pyrazine core facilitates π-π stacking interactions, while the bromine atom enhances electrophilic substitution potential . The methyl acetate side chain contributes to solubility in polar aprotic solvents, a critical factor in drug formulation.

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, indicating moderate polarity. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the pyrazine protons resonate at δ 8.2–8.5 ppm, while the methyl acetate group appears as a singlet at δ 3.7 ppm. Mass spectrometry confirms the molecular ion peak at m/z 271.07, consistent with the molecular formula .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of Methyl 2-{8-bromo- triazolo[4,3-a]pyrazin-3-yl}acetate typically begins with 2,3-dichloropyrazine as a starting material. A nucleophilic substitution reaction with hydrazine hydrate yields pyrazinyl hydrazine, which undergoes cyclization with triethoxy methane to form the triazolo-pyrazine core . Subsequent bromination at the 8th position using N-bromosuccinimide (NBS) introduces the halogen substituent .

Critical Reaction Conditions:

  • Cyclization Step: Conducted at 80°C in ethanol with a reaction time of 12 hours (yield: 68%) .

  • Bromination: Requires anhydrous dimethylformamide (DMF) and catalytic amounts of AIBN (azobisisobutyronitrile) to achieve regioselectivity .

Optimization Challenges

Side reactions, such as over-bromination or ester hydrolysis, necessitate precise stoichiometric control. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity, as validated by high-performance liquid chromatography (HPLC).

Comparative Analysis with Structural Analogs

Brominated vs. Non-Brominated Derivatives

Replacing bromine with hydrogen reduces molecular weight by 79.9 g/mol but decreases cytotoxic potency by 40–60%, underscoring the halogen’s role in bioactivity .

Ester Group Modifications

Hydrolysis of the methyl ester to a carboxylic acid (e.g., using LiOH) improves aqueous solubility but diminishes cellular permeability, as evidenced by a 3-fold reduction in Caco-2 monolayer permeability .

Future Directions

Targeted Drug Delivery Systems

Encapsulation in lipid nanoparticles or functionalization with tumor-targeting ligands (e.g., folate conjugates) could enhance biodistribution and reduce off-target effects .

Structure-Activity Relationship (SAR) Studies

Systematic substitution of the bromine atom with other halogens (Cl, I) or functional groups (NO₂, NH₂) may optimize potency and selectivity .

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